molecular formula C3H4ClN3 B1357754 2-(Chloromethyl)-2H-1,2,3-triazole CAS No. 80199-90-2

2-(Chloromethyl)-2H-1,2,3-triazole

Cat. No.: B1357754
CAS No.: 80199-90-2
M. Wt: 117.54 g/mol
InChI Key: PRGPKCHJKNCEOZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2H-1,2,3-triazole is a heterocyclic compound containing a triazole ring substituted with a chloromethyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2H-1,2,3-triazole typically involves the reaction of 2H-1,2,3-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chlorosulfate. The reaction is usually carried out under acidic conditions with a catalyst like zinc chloride to facilitate the chloromethylation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Amines, thiols, alcohols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can be further functionalized for use in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-(Chloromethyl)-2H-1,2,3-triazole has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds with potential therapeutic effects.

    Medicine: Investigated for its potential use in the synthesis of antiviral, antibacterial, and anticancer agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2H-1,2,3-triazole involves its ability to act as an alkylating agent, introducing the chloromethyl group into various substrates. This reactivity is facilitated by the electron-deficient nature of the triazole ring, which makes it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified .

Comparison with Similar Compounds

Similar Compounds

  • Chloromethyl methyl ether
  • Bis(chloromethyl) ether
  • Benzyl chloromethyl ether

Comparison

2-(Chloromethyl)-2H-1,2,3-triazole is unique due to its triazole ring structure, which imparts distinct reactivity compared to other chloromethyl compounds. While chloromethyl methyl ether and bis(chloromethyl) ether are primarily used as alkylating agents, this compound offers additional versatility in forming heterocyclic compounds with potential biological activity .

Properties

IUPAC Name

2-(chloromethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3/c4-3-7-5-1-2-6-7/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGPKCHJKNCEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90603544
Record name 2-(Chloromethyl)-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80199-90-2
Record name 2-(Chloromethyl)-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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